molecular formula C28H51BF3N3O B8204846 Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate

Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate

Cat. No.: B8204846
M. Wt: 513.5 g/mol
InChI Key: PKTTZLNZFLOMBS-UHFFFAOYSA-N
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Description

Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a piperazine moiety

Preparation Methods

The synthesis of Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate typically involves the reaction of a boronic acid derivative with a suitable trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate can undergo various types of chemical reactions, including:

Scientific Research Applications

Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tetrabutylazanium;trifluoro-[4-(4-methylpiperazine-1-carbonyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C12H15BF3N2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16/h5-16H2,1-4H3;2-5H,6-9H2,1H3/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTTZLNZFLOMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51BF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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